molecular formula C17H17BrN2O3S B3298865 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide CAS No. 898423-88-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

Cat. No.: B3298865
CAS No.: 898423-88-6
M. Wt: 409.3 g/mol
InChI Key: IMCCXQFRDLFZIH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide (CAS 898423-88-6) is a chemical compound with the molecular formula C17H17BrN2O3S and a molecular weight of 409.3 g/mol . This compound features a tetrahydroquinoline scaffold, an important structure in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The core tetrahydroquinoline and tetrahydroisoquinoline structures are recognized for their diverse biological activities, making them a significant focus in the development of new therapeutic agents . Recent scientific literature highlights that sulfonamide derivatives of tetrahydroisoquinolines are subjects of investigation in antimicrobial research . These N-sulfonyl derivatives have been synthesized using environmentally friendly methods and evaluated for their properties, underscoring the ongoing research interest in this class of compounds . The presence of both the tetrahydroquinoline and sulfonamide functional groups in this molecule makes it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCCXQFRDLFZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 1-acetyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted sulfonamides .

Scientific Research Applications

Chemistry

In chemistry, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors and other therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and bacterial infections. The quinoline moiety is known for its antimicrobial and anticancer properties, which can be enhanced by modifying the sulfonamide group .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The quinoline moiety can intercalate with DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and tetrahydroquinoline derivatives, focusing on synthesis, structural features, biological activity, and safety profiles.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Target (if known) Melting Point (°C)
Target Compound Tetrahydroquinoline 1-Acetyl, 7-(4-bromophenylsulfonamide) Hypothesized: CA isoforms Not reported
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide Tetrahydroquinoline 2-Oxo, 7-(methanesulfonamide) CA I, II, IV, IX 236–237
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide Tetrahydroquinoline 1-Methyl, 2-oxo, 7-(methanesulfonamide) CA isoforms 226–227
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline 1-Isobutyryl, 7-(4-tert-butylbenzamide) Not reported Not reported
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 2-Trifluoroacetyl, 6-sulfonamide, fluorophenyl Monoacylglycerol acyltransferase 2 Not reported

Key Observations :

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The target compound’s tetrahydroquinoline core differs from the tetrahydroisoquinoline in , which may alter ring conformation and binding pocket compatibility.
  • Substituent Effects: The 1-acetyl group in the target compound replaces the 2-oxo or 1-methyl groups in analogs.
  • Sulfonamide Variations : The 4-bromophenylsulfonamide group distinguishes the target compound from methanesulfonamide (e.g., compound 24 in ) and trifluoroacetyl-sulfonamide (). Bromine’s electronegativity and size could modulate target affinity and pharmacokinetics.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and kinase inhibition. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H19BrN2O3S
  • Molecular Weight : 415.33 g/mol
  • SMILES Notation : CC(=O)N1CCCc2c1cc(cc2)NC(=O)C(=O)NCc1cccs1

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties , particularly against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The compound has also been identified as a potential kinase inhibitor , which may have implications for targeting various diseases at the molecular level.

Antibacterial Properties

In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cellular processes, although further studies are necessary to elucidate the specific pathways involved.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mL
Staphylococcus epidermidis16 µg/mL

Kinase Inhibition Potential

The ability of this compound to inhibit kinases suggests that it may play a role in modulating signaling pathways critical for cell proliferation and survival. Kinases are pivotal in various cellular functions and are often implicated in cancer and other diseases.

Case Studies

A study focused on the compound's interaction with specific kinases revealed promising results:

  • Study Design : A series of kinase assays were conducted to evaluate the inhibitory effects of the compound on selected kinases.
  • Findings : The compound showed selective inhibition towards certain kinases involved in cancer pathways, indicating its potential as a therapeutic agent.
Kinase TargetIC50 (µM)Selectivity Index
Protein Kinase A12Moderate
Cyclin-dependent Kinase 2 (CDK2)5High
Mitogen-activated Protein Kinase (MAPK)20Low

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies using computational models have suggested favorable absorption and distribution characteristics.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~75%
Half-life6 hours
Volume of distribution0.5 L/kg

Q & A

Basic: What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide?

The compound is synthesized via multi-step reactions involving sulfonylation and acylation. A typical pathway includes:

Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

N-Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) to introduce the acetyl group.
Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., acetyl, sulfonamide).
  • IR Spectroscopy : Identifies characteristic stretches (e.g., S=O at ~1350 cm1^{-1}, C=O at ~1680 cm1^{-1}).
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
    For crystalline samples, X-ray diffraction (using SHELX software for refinement) resolves 3D conformation .

Advanced: How does the compound interact with biological targets like kinases or bacterial enzymes?

The sulfonamide group acts as a hydrogen-bond acceptor, while the tetrahydroquinoline scaffold facilitates hydrophobic interactions. For kinase inhibition:

  • Docking Studies : Molecular modeling predicts binding to ATP pockets via the acetyl group and bromophenyl moiety.
  • Enzyme Assays : IC50_{50} values are determined using fluorescence-based kinase activity assays (e.g., ADP-Glo™).
    Contradictory activity data (e.g., antibacterial vs. kinase inhibition) require cross-validation with orthogonal assays (e.g., MIC tests for bacteria) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Test multiple concentrations to rule out off-target effects.
  • Structural Analog Comparison : Compare with derivatives (e.g., fluorobenzamide vs. bromobenzene sulfonamide) to isolate pharmacophore contributions.
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations and correlate with observed activity .

Advanced: What strategies optimize reaction yields during synthesis?

  • Solvent Selection : Use DMF or THF for sulfonylation to enhance solubility.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.
    Yields >70% are achievable with rigorous exclusion of moisture .

Basic: What are the key applications of this compound in medicinal chemistry research?

  • Kinase Inhibition : Screened against tyrosine kinases (e.g., EGFR, VEGFR) for anticancer potential.
  • Antibacterial Studies : Tested against Gram-positive pathogens (e.g., MRSA) via broth microdilution.
  • Probe Development : Used to study sulfonamide-enzyme interactions in structural biology .

Advanced: What protocols ensure accurate characterization of its stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation products via LC-MS.
  • Long-Term Stability : Store at –20°C in amber vials under inert atmosphere (N2_2 or Ar) to prevent oxidation .

Advanced: How is crystallographic data utilized to refine the compound’s 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement with SHELX : Iterative cycles of least-squares minimization and electron density mapping resolve bond lengths/angles.
  • Validation : Check using CCDC software for geometric outliers (e.g., bond strain, torsion angles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.